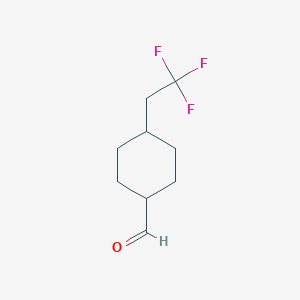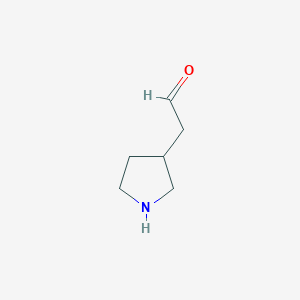
trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate is an organic compound with the molecular formula C15H21NO3 It is characterized by a benzyl group attached to a cyclohexyl ring, which is further substituted with hydroxyl and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxy-4-(hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl N-(4-hydroxyphenyl)carbamate
- Benzyl N-(2-hydroxyethyl)carbamate
Comparison: Benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclohexyl ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(19)8-6-13(7-9-15)16-14(18)20-10-12-4-2-1-3-5-12/h1-5,13,17,19H,6-11H2,(H,16,18) |
InChI-Schlüssel |
UKDFDXGZZAQCIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)







